molecular formula C15H18N4O2S B5515090 N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE

Cat. No.: B5515090
M. Wt: 318.4 g/mol
InChI Key: VOHPHUHOINFBAE-UHFFFAOYSA-N
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Description

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-acetamidobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE is unique due to its specific substitution pattern on the thiadiazole ring and the presence of the acetamidobenzamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

4-acetamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-9(20)16-11-7-5-10(6-8-11)12(21)17-14-19-18-13(22-14)15(2,3)4/h5-8H,1-4H3,(H,16,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHPHUHOINFBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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